molecular formula C6H11ClO2 B14507056 1,2-Diethoxy-1-chloroethene CAS No. 63918-51-4

1,2-Diethoxy-1-chloroethene

Cat. No.: B14507056
CAS No.: 63918-51-4
M. Wt: 150.60 g/mol
InChI Key: IDLHLHMHDMKTCL-AATRIKPKSA-N
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Description

1,2-Diethoxy-1-chloroethene is an organic compound with the molecular formula C6H11ClO2 It is a derivative of ethene, where two ethoxy groups and one chlorine atom are attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethoxy-1-chloroethene can be synthesized through the reaction of 1,2-dichloroethene with ethanol in the presence of a base. The reaction typically involves the following steps:

    Starting Materials: 1,2-dichloroethene and ethanol.

    Reaction Conditions: The reaction is carried out under reflux conditions with a base such as sodium ethoxide.

    Reaction Mechanism: The base deprotonates the ethanol, forming ethoxide ions, which then attack the 1,2-dichloroethene, resulting in the substitution of chlorine atoms with ethoxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with reflux condensers.

    Catalysts: Use of catalysts to enhance the reaction rate and yield.

    Purification: The product is purified through distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethoxy-1-chloroethene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of 1,2-diethoxyethanol.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1,2-diethoxyethane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: 1,2-diethoxyethanol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: 1,2-diethoxyethane.

Scientific Research Applications

1,2-Diethoxy-1-chloroethene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-diethoxy-1-chloroethene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.

    Pathways Involved: It can participate in metabolic pathways, leading to the formation of reactive intermediates that can further react with cellular components.

Comparison with Similar Compounds

1,2-Diethoxy-1-chloroethene can be compared with other similar compounds such as:

    1,2-Dichloroethene: A chlorinated derivative of ethene with two chlorine atoms.

    1,2-Diethoxyethane: An ethoxy derivative of ethane with two ethoxy groups.

    Chloroethane: A simpler chlorinated ethane with one chlorine atom.

Uniqueness

This compound is unique due to the presence of both ethoxy and chlorine groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

63918-51-4

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

(Z)-1-chloro-1,2-diethoxyethene

InChI

InChI=1S/C6H11ClO2/c1-3-8-5-6(7)9-4-2/h5H,3-4H2,1-2H3/b6-5+

InChI Key

IDLHLHMHDMKTCL-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C(/OCC)\Cl

Canonical SMILES

CCOC=C(OCC)Cl

Origin of Product

United States

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